Stachartin C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

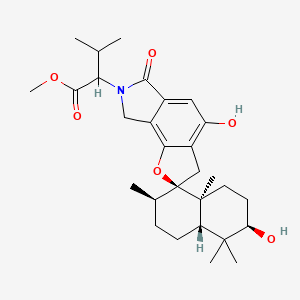

IUPAC Name |

methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41NO6/c1-15(2)23(26(34)35-7)30-14-19-17(25(30)33)12-20(31)18-13-29(36-24(18)19)16(3)8-9-21-27(4,5)22(32)10-11-28(21,29)6/h12,15-16,21-23,31-32H,8-11,13-14H2,1-7H3/t16-,21+,22-,23?,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWMAZXFGSTHBM-NDVPSALTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(C(C)C)C(=O)OC)O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5C(=C4O3)CN(C5=O)C(C(C)C)C(=O)OC)O)(CC[C@H](C2(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Stachartin C: An Uncharted Territory in Fungal Secondary Metabolites

A comprehensive review of available scientific literature reveals that "Stachartin C" is not a recognized or characterized secondary metabolite derived from the fungus Stachybotrys chartarum or any other known organism. Extensive searches for its discovery, origin, chemical structure, and biological activity have yielded no specific data. This suggests that "this compound" may be a misnomer, a yet-to-be-published discovery, or a compound known by an alternative name that is not indexed in current scientific databases.

Stachybotrys chartarum, colloquially known as black mold, is a well-documented producer of a diverse and potent arsenal (B13267) of secondary metabolites.[1][2][3] These compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including potent toxicity and potential therapeutic applications.[1][4] The major classes of secondary metabolites isolated from S. chartarum include trichothecenes, atranones, and phenylspirodrimanes.

While the initial query for "this compound" did not provide direct results, a single study on the secondary metabolite profiles of different Stachybotrys strains briefly mentions "St C" in a figure illustrating the relative abundance of various metabolites. However, this reference lacks any accompanying structural elucidation, quantitative data, or detailed experimental protocols, making it impossible to definitively identify or characterize "this compound."

Without a confirmed structure or biological data for "this compound," a detailed technical guide on its core aspects cannot be constructed. The following sections outline the general methodologies and approaches that would be employed in the discovery and characterization of a novel secondary metabolite from S. chartarum, which would be applicable if "this compound" were to be identified in the future.

General Experimental Protocols for the Discovery and Characterization of Fungal Metabolites

The isolation and characterization of a novel secondary metabolite like the hypothetical "this compound" would typically follow a standardized workflow in natural product chemistry.

Fungal Cultivation and Extraction

The process would begin with the cultivation of Stachybotrys chartarum on a suitable growth medium to encourage the production of secondary metabolites.

Table 1: Hypothetical Fungal Cultivation and Extraction Parameters

| Parameter | Description |

| Fungal Strain | Stachybotrys chartarum (specific strain to be documented) |

| Growth Medium | Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) agar |

| Incubation Time | 14-21 days |

| Temperature | 25°C |

| Extraction Solvent | Ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol |

| Extraction Method | Liquid-liquid extraction or solid-phase extraction |

Chromatographic Separation and Purification

The crude extract obtained from the fungal culture is a complex mixture of compounds. High-Performance Liquid Chromatography (HPLC) is a key technique used to separate and purify individual metabolites.

Table 2: Hypothetical HPLC Parameters for Purification

| Parameter | Description |

| Column | C18 reverse-phase column |

| Mobile Phase | A gradient of water and acetonitrile (B52724) or methanol |

| Detection | UV-Vis Diode Array Detector (DAD) and/or Mass Spectrometry (MS) |

| Fraction Collection | Automated fraction collector based on UV absorbance or mass detection |

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Table 3: Spectroscopic and Spectrometric Techniques for Structure Elucidation

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight and elemental formula |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | Number and type of protons, connectivity |

| ¹³C NMR | Number and type of carbon atoms |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and stereochemistry |

| Infrared (IR) Spectroscopy | Presence of specific functional groups |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about conjugated systems |

Visualization of a Hypothetical Discovery Workflow

The logical flow from fungal culture to a characterized compound can be visualized as follows:

References

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthetic Pathway of Stachartin C

For Immediate Release

Jiangmen, Guangdong – December 2, 2025 – While the complete enzymatic journey to Stachartin C, a complex meroterpenoid from the fungus Stachybotrys chartarum, remains to be fully elucidated in published literature, a detailed analysis of its chemical architecture allows for the construction of a scientifically grounded, putative biosynthetic pathway. This guide provides an in-depth look at the likely molecular precursors, key enzymatic steps, and the genetic machinery anticipated to be involved in the assembly of this intricate natural product. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of fungal secondary metabolites.

This compound is a fascinating hybrid molecule, showcasing nature's ability to combine building blocks from disparate metabolic pathways. Its structure suggests a convergent biosynthesis from three primary precursors: a tetracyclic diterpenoid core, a polyketide-derived aromatic moiety, and the branched-chain amino acid L-valine.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-step process orchestrated by a series of specialized enzymes, likely encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of Stachybotrys chartarum. The proposed pathway can be dissected into three main stages:

-

Formation of the Diterpenoid Core: The pathway is believed to commence with the cyclization of geranylgeranyl pyrophosphate (GGPP), a common C20 isoprenoid precursor, to form a tetracyclic diterpene scaffold. This reaction is catalyzed by a diterpene cyclase.

-

Synthesis of the Polyketide-Amino Acid Moiety: Concurrently, a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme is proposed to assemble the aromatic lactam portion of this compound. This process would involve the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which is then fused with L-valine.

-

Assembly and Tailoring of the Final Molecule: The diterpenoid and polyketide-amino acid intermediates are then likely joined, followed by a series of post-assembly modifications, including oxidations and rearrangements, to yield the final, biologically active this compound molecule. These tailoring steps are typically carried out by enzymes such as cytochrome P450 monooxygenases and oxidoreductases.

A visual representation of this proposed pathway is provided below.

Data Presentation

Currently, there is no specific quantitative data available in the public domain regarding the biosynthetic pathway of this compound. However, studies on the production of other secondary metabolites in Stachybotrys chartarum, such as phenylspirodrimanes and atranones, provide a framework for the types of quantitative analyses that would be relevant.[1][2]

| Parameter | Typical Range for S. chartarum Metabolites | Relevance to this compound Biosynthesis |

| Precursor Incorporation Rate | Varies (e.g., 1-15%) | Isotope-labeled precursors (e.g., ¹³C-glucose, ¹³C-acetate, ¹⁵N-valine) could be used to trace their incorporation into the this compound molecule, confirming the proposed building blocks. |

| Enzyme Kinetic Constants (Km, kcat) | Not available for specific enzymes | In vitro assays with purified enzymes (e.g., diterpene cyclase, PKS-NRPS) would be necessary to determine their substrate specificity and catalytic efficiency. |

| Gene Expression Levels (qPCR) | Varies based on culture conditions | Transcriptional analysis of the putative this compound biosynthetic gene cluster under different growth conditions could reveal regulatory patterns. |

| Metabolite Titer (mg/L) | Can range from <1 to >100 mg/L | Optimization of culture conditions could lead to increased production of this compound for further study and potential applications. |

Experimental Protocols

While protocols specific to this compound are not yet published, the following established methodologies are central to elucidating fungal natural product biosynthetic pathways and would be directly applicable.

1. Heterologous Expression of the Biosynthetic Gene Cluster

This technique is crucial for confirming the function of a putative biosynthetic gene cluster.

-

Objective: To express the candidate this compound biosynthetic gene cluster in a well-characterized fungal host (e.g., Aspergillus nidulans or Aspergillus oryzae) to observe the production of this compound or its intermediates.

-

Methodology:

-

Gene Cluster Identification: The genome of S. chartarum is analyzed to identify a putative this compound biosynthetic gene cluster, typically containing genes for a diterpene cyclase, a PKS-NRPS, and tailoring enzymes.

-

Cloning: The identified gene cluster is cloned into a fungal expression vector. This can be achieved through PCR amplification and Gibson assembly or via transformation-associated recombination (TAR) in yeast.

-

Transformation: The expression vector is introduced into the heterologous fungal host using protoplast transformation or Agrobacterium tumefaciens-mediated transformation.

-

Cultivation and Analysis: The transformed fungus is cultivated under conditions that induce gene expression. The culture broth and mycelium are then extracted and analyzed by HPLC-MS and NMR to detect the production of this compound.

-

2. In Vitro Enzymatic Assays

These assays are essential for characterizing the function of individual enzymes in the biosynthetic pathway.

-

Objective: To determine the specific catalytic activity of a purified enzyme from the this compound pathway.

-

Methodology (Example: Diterpene Cyclase):

-

Gene Expression and Protein Purification: The gene encoding the putative diterpene cyclase is cloned into an E. coli expression vector. The protein is then overexpressed and purified using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay: The purified enzyme is incubated with its substrate, GGPP, in a suitable buffer containing a divalent cation (e.g., Mg²⁺).

-

Product Extraction and Analysis: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by GC-MS or LC-MS to identify the cyclized diterpene product.

-

Structural Elucidation: The structure of the enzymatic product is determined by NMR spectroscopy.

-

Future Outlook

The proposed biosynthetic pathway for this compound provides a roadmap for future research. The identification and characterization of the corresponding biosynthetic gene cluster and the enzymes it encodes will provide a definitive understanding of how this complex molecule is assembled. Such knowledge will not only be of fundamental scientific interest but could also open avenues for the bioengineering of novel this compound analogs with potentially enhanced therapeutic properties. The application of the experimental protocols outlined in this guide will be instrumental in achieving these goals.

References

Core Mechanism of Action of Casticin: An In-depth Technical Guide

Disclaimer: Initial searches for "Stachartin C" did not yield any relevant results. This document has been prepared based on the assumption that the intended compound of interest was Casticin , a flavonoid with well-documented anti-cancer properties.

Introduction: Casticin, a polymethoxyflavone derived from plants of the Vitex species, has demonstrated significant potential as an antineoplastic agent.[1][2] Its cytotoxic effects are attributed to a multi-faceted mechanism of action that includes the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Casticin's anti-tumor activities, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling cascades.

Data Presentation: Quantitative Analysis of Casticin's Cytotoxicity

The anti-proliferative effects of Casticin have been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the reported IC50 values.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| HL-60 | Leukemia | 0.29 µM | 24 h | [1] |

| HL-60 | Leukemia | 1.15 µM | 48 h | |

| A549 (parental) | Lung Cancer | 0.4 µM | Not Specified | |

| A549 (LCSLCs) | Lung Cancer Stem-like Cells | 14.3 µM | Not Specified | |

| NOZ | Gallbladder Cancer | ~2 µM | Not Specified | |

| SGC996 | Gallbladder Cancer | ~2 µM | Not Specified | |

| MCF-7 | Breast Cancer | 8.5 µM | 24 h | |

| SNU16 | Gastric Cancer | 7 µM | 24 h | |

| RPMI8226 | Myeloma | 6 µM | 24 h |

Core Mechanisms of Action

Casticin exerts its anti-cancer effects primarily through two interconnected processes: induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Casticin triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.

-

Reactive Oxygen Species (ROS) Generation: Casticin treatment leads to an increase in intracellular ROS levels. This oxidative stress is a key initiator of the apoptotic cascade.

-

Mitochondrial Pathway: The accumulation of ROS disrupts the mitochondrial membrane potential. This leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. The altered ratio facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, leading to apoptosis.

-

Death Receptor Pathway: Casticin has been shown to upregulate the expression of death receptor 5 (DR5), initiating the extrinsic apoptotic pathway through the activation of caspase-8.

Cell Cycle Arrest

Casticin has been observed to induce cell cycle arrest at the G2/M and G0/G1 phases in various cancer cells.

-

G2/M Phase Arrest: Casticin acts as a tubulin-binding agent, which disrupts microtubule dynamics. This leads to the induction of p21, an inhibitor of cyclin-dependent kinase 1 (Cdk1). The inhibition of Cdk1, along with the downregulation of cyclin A and cyclin B, prevents the cells from transitioning from the G2 to the M phase.

-

G0/G1 Phase Arrest: In gallbladder cancer cells, Casticin induces G0/G1 arrest by upregulating p27 and downregulating cyclin D1 and Cdk4.

Key Signaling Pathways Modulated by Casticin

Casticin's induction of apoptosis and cell cycle arrest is orchestrated through its modulation of several critical signaling pathways.

PI3K/Akt/mTOR Pathway

Casticin is a known inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. By inhibiting Akt phosphorylation, Casticin prevents the activation of downstream targets like mTOR, which are crucial for cell survival and proliferation.

JNK Signaling Pathway

Casticin treatment leads to the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway, often in a ROS-dependent manner. Activation of the ASK1-JNK-Bim signaling cascade is a key mechanism for Casticin-induced apoptosis in colon cancer cells.

FOXO3a/FoxM1 Pathway

In hepatocellular carcinoma, Casticin induces dephosphorylation of FOXO3a, leading to its activation. Activated FOXO3a, in turn, inactivates the proliferation-associated transcription factor FoxM1 and its downstream targets, resulting in cell cycle arrest.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on Casticin.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Casticin for specified durations (e.g., 24, 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Treatment: Cells are treated with Casticin at a designated concentration and for a specific time.

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.

References

Stachartin C: An Inquiry into its Biological Activity

An extensive review of publicly available scientific literature and chemical databases reveals that while Stachartin C is a known natural product, there is a significant lack of published research detailing its biological activity. This technical guide aims to summarize the currently available information on this compound and highlight the existing knowledge gaps that present opportunities for future research.

This compound is a secondary metabolite isolated from the fungus Stachybotrys chartarum.[1][2][3][4] Chemical suppliers confirm its existence, providing the molecular formula C29H41NO6 and CAS number 1978388-56-5.[1] The producing organism, Stachybotrys chartarum, is a well-documented fungus known for producing a diverse array of secondary metabolites with various biological activities.

Despite the characterization of its chemical structure and origin, a comprehensive search for its biological effects, including anticancer, anti-inflammatory, or specific enzymatic inhibitory activities, did not yield any specific quantitative data, such as IC50 or EC50 values. Consequently, there is no information available to populate a data table on its biological activity.

Similarly, the scientific literature lacks detailed experimental protocols for assays conducted with this compound. While general methodologies for testing natural products for various biological activities are well-established, no specific protocols have been published in the context of this particular compound.

Furthermore, no signaling pathways modulated by this compound have been elucidated. Research into the mechanism of action of this compound appears to be a nascent field. A related compound, Stachartin E, also isolated from Stachybotrys, has been noted to inhibit nitric oxide (NO) production in macrophages, suggesting potential anti-inflammatory properties within this compound class. However, no such data is available for this compound itself.

References

Stachartin C: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachartin C is a secondary metabolite produced by the fungus Stachybotrys chartarum. This document provides a summary of the currently available data on its physical and chemical properties. It is important to note that while the fundamental molecular details are established, comprehensive experimental data remains limited in publicly accessible scientific literature.

Physical and Chemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₂₉H₄₁NO₆ | [1][2] |

| Molecular Weight | 499.64 g/mol | [1] |

| CAS Number | 1978388-56-5 | [1][2] |

| Appearance | Powder / Solid | |

| Purity | ≥98.0% | |

| Predicted Relative Density | 1.25 g/cm³ | |

| Storage Conditions | Powder: -20°C; In solvent: -80°C |

Experimental Data

A thorough search of scientific databases did not yield specific experimental data for this compound, including:

-

Melting Point: No experimentally determined melting point has been reported.

-

Boiling Point: No experimentally determined boiling point has been reported.

-

Solubility: Quantitative solubility data in common laboratory solvents are not available.

-

Spectral Data (NMR, IR, Mass Spectrometry): No published ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) spectra for this compound could be located.

-

Crystal Structure: There is no available crystallographic data for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are not described in the available literature. General methods for the isolation of secondary metabolites from Stachybotrys chartarum are documented, but a specific protocol for this compound is not provided. Similarly, no specific biological assay protocols involving this compound have been published.

Signaling Pathways and Biological Activity

There is currently no information in the scientific literature regarding the biological activity of this compound or any signaling pathways that it may modulate.

Conclusion

This compound is a defined chemical entity with a known molecular formula and weight. However, there is a significant gap in the publicly available scientific literature regarding its detailed physicochemical properties, spectroscopic data, and biological activity. Further research and publication of the primary data from the discovering laboratory are required to provide the comprehensive technical information necessary for its evaluation by researchers, scientists, and drug development professionals.

Future Directions

To advance the understanding of this compound, the following experimental data are essential:

-

Complete Spectroscopic Characterization: Publication of ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data is crucial for unambiguous structure confirmation and as a reference for future studies.

-

Physicochemical Property Determination: Experimental determination of melting point, boiling point, and solubility in a range of solvents is necessary for practical laboratory use.

-

Crystal Structure Analysis: X-ray crystallography would provide definitive information on its three-dimensional structure.

-

Biological Screening: A comprehensive biological screening is required to identify any potential therapeutic activities and to understand its mechanism of action, including its effects on cellular signaling pathways.

-

Publication of Isolation and Characterization Protocols: Detailed methodologies are needed to enable other researchers to isolate and study this compound.

References

Stachartin C: An In-Depth Technical Guide on Core Solubility and Stability Data

Disclaimer: As of December 2025, publicly available scientific literature lacks specific quantitative data on the solubility and stability of Stachartin C. This guide, therefore, provides a framework based on general principles and regulatory guidelines for drug development, intended to inform researchers and scientists on the necessary experimental considerations for a compound of this nature. The experimental protocols and data tables presented are illustrative templates and not based on published results for this compound.

Introduction

This compound is a natural product that, like many novel compounds, requires thorough physicochemical characterization to assess its potential as a therapeutic agent. Understanding its solubility and stability is paramount for formulation development, pharmacokinetic studies, and ensuring consistent biological activity. This document outlines the fundamental experiments and data presentation required for a comprehensive understanding of this compound's core properties.

Solubility Profile

A comprehensive solubility profile is critical for early-stage drug development, influencing everything from in vitro assay conditions to the choice of formulation for in vivo studies. The solubility of a compound is typically determined in a range of solvents relevant to pharmaceutical development.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Objective: To determine the kinetic and thermodynamic solubility of this compound in various aqueous and organic solvents.

Methodology:

-

Kinetic Solubility (High-Throughput Screening):

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

In a 96-well plate, add the DMSO stock to a series of aqueous buffers with varying pH values (e.g., pH 4.0, 6.5, 7.4, 9.0) to a final DMSO concentration of 1-2%.

-

Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

-

Alternatively, the concentration in the clear supernatant can be quantified by HPLC-UV after filtration or centrifugation.

-

-

Thermodynamic Solubility (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, propylene (B89431) glycol, etc.).

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Visually inspect for the presence of undissolved solid.

-

Filter or centrifuge the samples to remove any solid material.

-

Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Presentation: this compound Solubility

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | 25 | Data not available | Shake-Flask |

| PBS (pH 7.4) | 25 | Data not available | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 37 | Data not available | Shake-Flask |

| 5% Dextrose in Water (D5W) | 25 | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Shake-Flask |

| Propylene Glycol | 25 | Data not available | Shake-Flask |

| DMSO | 25 | Data not available | Shake-Flask |

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. Stability is assessed under various environmental conditions to simulate storage and handling.

Experimental Protocol: Forced Degradation and Long-Term Stability Studies

Objective: To identify potential degradation pathways and to determine the long-term stability of this compound under defined storage conditions.

Methodology:

-

Forced Degradation (Stress Testing):

-

Expose solutions of this compound to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. These typically include:

-

Acidic Conditions: 0.1 N HCl at a specified temperature (e.g., 60°C).

-

Basic Conditions: 0.1 N NaOH at a specified temperature (e.g., 60°C).

-

Oxidative Conditions: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Thermal Stress: Elevated temperature (e.g., 80°C) in both solid and solution states.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Analyze samples at various time points using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

-

-

Long-Term Stability Study:

-

Store aliquots of this compound (as a solid and/or in a specific formulation) under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), analyze the samples for appearance, assay (concentration), degradation products, and other relevant physical and chemical properties.

-

Data Presentation: this compound Stability

Forced Degradation Summary:

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants (if known) |

| 0.1 N HCl | Data not available | Data not available | Data not available | Data not available |

| 0.1 N NaOH | Data not available | Data not available | Data not available | Data not available |

| 3% H₂O₂ | Data not available | Data not available | Data not available | Data not available |

| Heat (Solid) | Data not available | Data not available | Data not available | Data not available |

| Heat (Solution) | Data not available | Data not available | Data not available | Data not available |

| Light Exposure | Data not available | Data not available | Data not available | Data not available |

Long-Term Stability (Example):

| Storage Condition | Time Point (Months) | Assay (% of Initial) | Total Degradants (%) | Appearance |

| 25°C / 60% RH | 0 | 100.0 | <0.1 | White Powder |

| 3 | Data not available | Data not available | Data not available | |

| 6 | Data not available | Data not available | Data not available | |

| 12 | Data not available | Data not available | Data not available | |

| 40°C / 75% RH | 0 | 100.0 | <0.1 | White Powder |

| 3 | Data not available | Data not available | Data not available | |

| 6 | Data not available | Data not available | Data not available |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for conducting a comprehensive stability study of a new chemical entity like this compound.

Caption: General workflow for a stability study of a new chemical entity.

Signaling Pathways

Currently, there is no published information detailing the specific signaling pathways modulated by this compound. Research in this area would be a critical next step in elucidating its mechanism of action and therapeutic potential. A hypothetical diagram would be purely speculative at this stage.

Conclusion

The provided framework outlines the essential solubility and stability studies required for the preclinical development of this compound. The generation of robust and quantitative data in these areas is a prerequisite for advancing this natural product towards clinical application. Future research should focus on performing these experiments to populate the data tables and to understand the chemical liabilities of the molecule. Furthermore, investigation into the biological targets and signaling pathways of this compound will be crucial for defining its therapeutic utility.

Unraveling the Molecular Targets of Stachartin C: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of Stachartin C, a sesquiterpenoid natural product isolated from the fungus Stachybotrys chartarum. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. Due to the nascent stage of research on this compound, this guide focuses on the foundational data available from its initial isolation and characterization, laying the groundwork for future molecular target identification studies.

Introduction to this compound

This compound is a member of the phenylspirodrimane class of meroterpenoids, characterized by a complex fused ring system. It was first isolated from the cultures of Stachybotrys chartarum, a fungus sourced from tin mine tailings. The molecular formula of this compound is C₂₉H₄₁NO₆, and its unique structure, which includes an amino acid moiety, distinguishes it from other related compounds. The novelty of its structure and its origin from a unique environmental niche have prompted initial investigations into its biological activities.

Biological Activity of this compound

Initial biological screening of this compound has focused on its cytotoxic potential against various human cancer cell lines. While the specific molecular target and mechanism of action remain to be elucidated, these preliminary studies provide the first quantitative insights into its bioactivity.

Cytotoxicity Data

The primary publication on this compound reported its evaluation for cytotoxic activity against a panel of five human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined, and these findings are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HL-60 | Promyelocytic Leukemia | > 40 |

| A-549 | Lung Carcinoma | > 40 |

| SMMC-7721 | Hepatocellular Carcinoma | > 40 |

| MCF-7 | Breast Adenocarcinoma | > 40 |

| SW480 | Colon Adenocarcinoma | > 40 |

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines.

As indicated in Table 1, this compound did not exhibit significant cytotoxic activity against the tested cancer cell lines at concentrations up to 40 µM. This lack of potent cytotoxicity suggests that its therapeutic potential may lie in other biological activities, such as anti-inflammatory or antimicrobial effects, which are yet to be thoroughly investigated.

Experimental Protocols

The following section details the methodology used for the initial biological evaluation of this compound.

Cell Viability Assay (MTT Assay)

The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Culture: Human cancer cell lines (HL-60, A-549, SMMC-7721, MCF-7, and SW480) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then diluted to various concentrations with the culture medium. The cells were treated with these concentrations for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.

Putative Signaling Pathways and Future Directions

Given the current lack of defined molecular targets for this compound, diagrams of specific signaling pathways are premature. However, the workflow for its initial discovery and evaluation can be visualized.

The lack of potent cytotoxicity suggests that future research should explore other potential biological activities of this compound. The logical next steps in the investigation of this novel natural product are outlined below.

Conclusion

This compound is a structurally novel natural product with currently underexplored biological potential. The initial cytotoxicity screening did not reveal potent anti-cancer activity, indicating that the primary therapeutic value of this compound may reside in other pharmacological effects. This guide serves as a foundational document, presenting the available data and outlining a clear path for future research. The scientific community is encouraged to undertake broader biological screening and target identification studies to unlock the full potential of this compound.

Stachartin C: An Enigmatic Compound with Limited Publicly Available Data

Despite a comprehensive search of scientific literature and databases, detailed information regarding the chemical compound "Stachartin C" remains elusive. At present, there is a notable absence of publicly accessible peer-reviewed articles, patents, or conference proceedings that specifically describe its synthesis, biological activity, or mechanism of action.

Initial investigations into "this compound" and its potential synonyms or derivatives have not yielded any significant findings. The scientific community has yet to publish substantial research on this particular molecule, which prevents the compilation of an in-depth technical guide as requested. Key information, including quantitative data such as IC50 values, pharmacokinetic parameters, and detailed experimental protocols for its synthesis and biological evaluation, is not available in the public domain.

Similarly, there is no information regarding the signaling pathways that this compound may modulate, which is a critical component for understanding its mechanism of action and for creating the requested visualizations.

This lack of available data makes it impossible to fulfill the request for a detailed literature review, including structured data tables and diagrams of experimental workflows or signaling pathways. Further research and publication by the scientific community are required before a comprehensive technical guide on this compound can be developed.

Stachartin C: A Technical Overview of a Phenylspirodrimane from Stachybotrys chartarum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Stachartin C, a member of the phenylspirodrimane class of meroterpenoids. Phenylspirodrimanes are a structurally diverse family of natural products isolated from fungi of the genus Stachybotrys, known for their varied and potent biological activities. This document consolidates the available chemical data for this compound and presents representative experimental protocols, biological activities, and potential mechanisms of action based on studies of closely related analogues.

Chemical Identity and Properties

This compound is a natural product first identified from the tin mine tailings-associated fungus Stachybotrys chartarum.[1][2] Like other phenylspirodrimanes, its structure is characterized by a drimane-type sesquiterpene skeleton linked to a substituted benzene (B151609) ring via a spirofuran moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | methyl 2-[(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindol-5'-yl]acetate |

| CAS Number | 1978388-56-5 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H41NO6 | [1] |

| Molecular Weight | 499.64 g/mol | [1] |

Experimental Protocols

Detailed experimental protocols for the specific isolation of this compound are not extensively published. However, the general methodology for the isolation and characterization of phenylspirodrimanes from Stachybotrys chartarum provides a representative workflow. The following protocols are synthesized from multiple studies on related compounds.[3]

Fungal Cultivation and Extraction

-

Cultivation: The fungus Stachybotrys chartarum is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), in either solid or liquid conditions. Cultures are maintained for several weeks to allow for the production of secondary metabolites.

-

Extraction: The entire fungal culture (mycelia and medium) is harvested and extracted exhaustively with an organic solvent mixture, typically ethyl acetate (B1210297) and methanol. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

-

Initial Fractionation: The crude extract is subjected to fractionation using techniques like column chromatography on silica (B1680970) gel or reversed-phase C18 silica gel. A gradient of solvents (e.g., hexane/ethyl acetate or methanol/water) is used to elute fractions of increasing polarity.

-

Purification: Fractions showing interesting profiles via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are selected for further purification. Repeated preparative HPLC on a C18 column is commonly employed to isolate the pure phenylspirodrimane compounds.

Structure Elucidation

The chemical structures of isolated compounds are determined using a combination of spectroscopic and spectrometric techniques:

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

-

Circular Dichroism (CD): The absolute configuration of stereogenic centers is often determined by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TD-DFT).

Biological Activity of Phenylspirodrimanes

While specific bioactivity data for this compound is limited in the public domain, numerous related phenylspirodrimanes from S. chartarum have been evaluated for their cytotoxic effects against various human cancer cell lines. These studies provide valuable insight into the potential therapeutic applications of this class of compounds.

Table 3: Cytotoxicity of Phenylspirodrimane Analogues from Stachybotrys chartarum

| Compound | Cell Line | IC50 (µM) | Reference |

| Stachybochartin A | MDA-MB-231 (Breast Cancer) | 15.3 | |

| U-2OS (Osteosarcoma) | 21.7 | ||

| Stachybochartin C | MDA-MB-231 (Breast Cancer) | 10.2 | |

| U-2OS (Osteosarcoma) | 4.5 | ||

| Stachybochartin G | MDA-MB-231 (Breast Cancer) | 12.4 | |

| U-2OS (Osteosarcoma) | 5.1 | ||

| Stachybotrylactam | 786 (Renal Cell Carcinoma) | 0.3 | |

| CAL33 (Head and Neck Cancer) | 0.6 | ||

| Stachybotrylactam acetate | 786 (Renal Cell Carcinoma) | 0.9 | |

| CAL33 (Head and Neck Cancer) | 1.5 | ||

| 2α-acetoxystachybotrylactam acetate | 786 (Renal Cell Carcinoma) | 0.8 | |

| CAL33 (Head and Neck Cancer) | 1.1 |

Note: The data presented is for compounds structurally related to this compound and should be considered indicative of the potential activity of this chemical class.

Diagrams and Workflows

Isolation and Bioassay Workflow

The general process for discovering and evaluating natural products like this compound involves several key stages, from cultivation to bioactivity screening.

Caption: General workflow for the isolation and bioactivity screening of phenylspirodrimanes.

Potential Mechanism of Action: Reversal of Multidrug Resistance

Studies on the related compound Stachybotrysin B suggest a potential mechanism of action for some phenylspirodrimanes. Stachybotrysin B was found to reverse multidrug resistance (MDR) in cancer cells that overexpress the ABCB1 transporter (also known as P-glycoprotein). This transporter actively pumps chemotherapy drugs out of the cancer cell, reducing their efficacy. By inhibiting the ABCB1 transporter, these compounds may increase the intracellular concentration of co-administered anticancer drugs.

Caption: Proposed mechanism for overcoming multidrug resistance by phenylspirodrimanes. phenylspirodrimanes.

References

Methodological & Application

Stachartin C synthesis protocol for laboratory use

Stachartin C is a naturally occurring compound classified as a phenylspirodrimane, a complex class of meroterpenoids. It is produced by the fungus Stachybotrys chartarum, a mold often found in water-damaged buildings. While the isolation and structural elucidation of this compound have been documented, a complete laboratory protocol for its total synthesis has not yet been published in scientific literature. This means that a detailed, step-by-step guide for its chemical construction from simpler starting materials is not currently available for researchers and drug development professionals.

Compound Profile

| Property | Value |

| Molecular Formula | C₂₉H₄₁NO₆ |

| Class | Phenylspirodrimane |

| Producing Organism | Stachybotrys chartarum |

| Significance | Part of a large family of fungal metabolites with diverse and potent biological activities. |

Biosynthetic Pathway Insights

While a synthetic protocol is unavailable, understanding the natural production of this compound within Stachybotrys chartarum can provide valuable insights. The biosynthesis of phenylspirodrimanes is a complex process involving multiple enzymatic steps. It is believed to start from the combination of a sesquiterpenoid drimane (B1240787) unit and a polyketide-derived aromatic moiety. This intricate biological machinery highlights the structural complexity that chemists aim to replicate in a laboratory setting.

The general biosynthetic pathway for phenylspirodrimanes is outlined below. It is important to note that this is a generalized representation and specific enzymes and intermediates for this compound are still under investigation.

Caption: Generalized biosynthetic pathway of phenylspirodrimanes.

Future Outlook

The lack of a published total synthesis for this compound presents an open challenge and a potential opportunity for synthetic organic chemists. The development of a synthetic route would not only provide access to this specific compound for further biological evaluation but also contribute to the broader field of natural product synthesis by establishing new methodologies for constructing the complex phenylspirodrimane scaffold. As research into the metabolites of Stachybotrys chartarum continues, it is plausible that a total synthesis of this compound will be reported in the future. Researchers interested in this compound should continue to monitor the chemical literature for new developments in this area.

Application Notes and Protocols for Casticin in Cell Culture Experiments

Introduction

Casticin, a polymethoxyflavone primarily isolated from the fruits of Vitex species, has garnered significant attention for its diverse pharmacological activities.[1][2] It is a promising natural compound for research and drug development due to its potent anti-inflammatory and antineoplastic properties.[2][3][4] In cell culture experiments, Casticin is utilized to investigate its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways in various cell types, particularly cancer cells.[1][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively use Casticin in in vitro studies.

Key Applications of Casticin in Cell Culture

-

Anticancer Research: Casticin is widely studied for its ability to inhibit the proliferation of cancer cells.[3][4] It induces apoptosis (programmed cell death) and causes cell cycle arrest, primarily at the G2/M phase, in a variety of cancer cell lines, including those from breast, colon, leukemia, and liver cancers.[1][3][5][6]

-

Anti-inflammatory Studies: Casticin exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[7][8][9] It can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophages stimulated with lipopolysaccharide (LPS).[7] This makes it a valuable tool for studying inflammatory processes and screening for potential anti-inflammatory drugs.

-

Metastasis Research: Casticin has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis.[10][11] These effects are often mediated by the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[5][10]

Quantitative Data Summary

The following tables summarize the effective concentrations of Casticin in various cell culture experiments, providing a baseline for experimental design.

Table 1: IC50 Values of Casticin in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value (µM) | Reference |

| K562 | Leukemia | Not Specified | 5.95 | [1] |

| HL-60 | Leukemia | Not Specified | 4.82 | [1] |

| Kasumi-1 | Leukemia | Not Specified | 15.56 | [1] |

| MCF-7 | Breast Cancer | 24 | 8.5 | [12] |

| SNU16 | Gastric Cancer | 24 | 7.0 | [12] |

| RPMI 8226 | Myeloma | 24 | 6.0 | [12] |

| PLC/PRF/5 | Hepatocellular Carcinoma | 24 | 9.4 | [13] |

| Hep G2 | Hepatocellular Carcinoma | 24 | 13.6 | [13] |

| MHCC97 (LCSCs) | Hepatocellular Carcinoma | Not Specified | 0.5 | [5] |

| MHCC97 (Parental) | Hepatocellular Carcinoma | Not Specified | 17.9 | [5] |

Table 2: Effective Concentrations of Casticin for Various Biological Effects

| Cell Line | Effect | Concentration (µM) | Incubation Time (h) | Reference |

| MDA-MB-231 & 4T1 | Inhibition of cell migration and invasion | 0.25 - 0.50 | 24 | [10] |

| RAW 264.7 | Inhibition of LPS-induced COX-2 & iNOS | 0.3 - 10 | Not Specified | [7] |

| FLSs | Inhibition of LPS-induced TNF-α | 0.1 - 1 | 0.5 (pretreatment) | [9] |

| ADTC5 | Inhibition of IL-1β-induced IL-6, PGE2, TNF-α | 10 - 30 | 2 (pretreatment) | [14] |

| A375.S2 | Inhibition of cell migration and invasion | 0.2 | 0 - 12 | [11] |

Signaling Pathways Modulated by Casticin

Casticin exerts its effects by modulating several critical intracellular signaling pathways.

1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth.[3] Casticin has been shown to inhibit this pathway by decreasing the phosphorylation of Akt and mTOR.[3][12] This inhibition contributes to its pro-apoptotic and anti-proliferative effects in cancer cells.[4][12]

2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, regulate cellular processes like inflammation, proliferation, and apoptosis.[7] Casticin has been shown to suppress the activation of MAPKs in response to inflammatory stimuli like LPS.[7][15] In some cancer cells, it can also modulate the JNK and p38 MAPK pathways to induce apoptosis.[5][15]

References

- 1. An Overview of the Potential Antineoplastic Effects of Casticin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Casticin from Vitex species: a short review on its anticancer and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journal.waocp.org [journal.waocp.org]

- 4. Frontiers | Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Casticin inhibits COX-2 and iNOS expression via suppression of NF-κB and MAPK signaling in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Casticin inhibits interleukin-1β–induced ICAM-1 and MUC5AC expression by blocking NF-κB, PI3K-Akt, and MAPK signaling in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

- 10. Casticin inhibits breast cancer cell migration and invasion by down-regulation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Casticin Inhibits A375.S2 Human Melanoma Cell Migration/Invasion through Downregulating NF-κB and Matrix Metalloproteinase-2 and -1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Casticin-induced apoptosis involves death receptor 5 upregulation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for In Vivo Animal Studies of Stachartin C

Disclaimer: Extensive searches for "Stachartin C" did not yield any specific information regarding its in vivo dosage, pharmacokinetics, or mechanism of action in animal studies. The compound may be novel, not yet extensively published, or referred to by a different name. The following application notes and protocols are provided as a detailed template to guide researchers in designing and executing in vivo studies for a novel compound, referred to herein as "Compound X," and are based on general principles of pharmacology and toxicology. Researchers should substitute the placeholder information with validated data for their specific compound of interest.

Overview

This document provides a comprehensive guide for conducting preclinical in vivo animal studies to evaluate the dosage, safety, and potential therapeutic efficacy of a novel investigational compound. The protocols and data presented are illustrative and should be adapted based on the specific characteristics of the compound under investigation.

Quantitative Data Summary

Effective in vivo studies require careful dose-range finding and characterization of the compound's behavior in the animal model. The following tables summarize typical data collected in such studies for our placeholder, "Compound X."

Table 1: Dose-Ranging and Acute Toxicity Data for Compound X in Mice

| Animal Model | Route of Administration | Dosage (mg/kg) | Observation Period | Key Findings |

| BALB/c Mice | Intravenous (IV) | 1 | 24 hours | No observable adverse effects. |

| BALB/c Mice | Intravenous (IV) | 5 | 24 hours | Mild lethargy observed in 2/5 animals, resolved within 4 hours. |

| BALB/c Mice | Intravenous (IV) | 10 | 24 hours | Significant lethargy and piloerection in 5/5 animals. |

| BALB/c Mice | Intraperitoneal (IP) | 10 | 24 hours | No observable adverse effects. |

| BALB/c Mice | Intraperitoneal (IP) | 25 | 24 hours | Mild abdominal distress observed in 3/5 animals. |

| BALB/c Mice | Intraperitoneal (IP) | 50 | 24 hours | Significant distress, weight loss >10% in 4/5 animals. |

| C57BL/6 Mice | Oral (PO) | 50 | 24 hours | No observable adverse effects. |

| C57BL/6 Mice | Oral (PO) | 100 | 24 hours | No observable adverse effects. |

| C57BL/6 Mice | Oral (PO) | 200 | 24 hours | Mild sedation observed in 2/5 animals. |

Table 2: Pharmacokinetic Parameters of Compound X in Rats

| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |

| Sprague-Dawley Rat | Intravenous (IV) | 2 | 1520 ± 180 | 0.1 | 2.5 ± 0.3 | 3800 ± 450 | 100 |

| Sprague-Dawley Rat | Oral (PO) | 20 | 450 ± 95 | 1.0 | 3.1 ± 0.4 | 2100 ± 320 | 27.6 |

Experimental Protocols

Detailed and reproducible protocols are critical for the successful execution of in vivo studies.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound X that can be administered to mice without causing unacceptable toxicity.

Materials:

-

Compound X

-

Vehicle (e.g., 0.9% saline, 5% DMSO in corn oil)

-

8-week-old BALB/c mice (n=5 per group)

-

Syringes and needles appropriate for the route of administration

-

Animal balance

Procedure:

-

Acclimatize animals for at least 7 days under standard laboratory conditions (22-24°C, 12-hour light/dark cycle, ad libitum access to food and water).

-

Prepare fresh formulations of Compound X in the chosen vehicle at the desired concentrations.

-

Divide mice into dose groups (e.g., control, 1, 5, 10, 25, 50 mg/kg).

-

Record the initial body weight of each animal.

-

Administer a single dose of Compound X or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).

-

Observe animals continuously for the first 4 hours post-administration, and then at least twice daily for 14 days.

-

Record clinical signs of toxicity, including changes in behavior, appearance, and activity levels.

-

Measure body weight daily for the first week and then weekly.

-

At the end of the observation period, euthanize animals and perform a gross necropsy to examine major organs for any abnormalities.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X in rats.

Materials:

-

Compound X

-

Vehicle

-

8-week-old Sprague-Dawley rats with jugular vein cannulation (n=3-5 per group)

-

Dosing and blood collection syringes

-

Anticoagulant (e.g., EDTA)

-

Centrifuge

-

-80°C freezer

-

LC-MS/MS system for bioanalysis

Procedure:

-

Acclimatize cannulated rats for at least 3 days.

-

Fast animals overnight (with access to water) before dosing.

-

Administer Compound X intravenously (e.g., 2 mg/kg) or orally (e.g., 20 mg/kg).

-

Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Immediately transfer blood into tubes containing anticoagulant and place on ice.

-

Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Analyze the concentration of Compound X in plasma samples using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Diagrams are essential for visualizing complex processes and workflows.

Stachartin C: Information for High-Throughput Screening Assays Not Currently Available

Comprehensive searches for "Stachartin C" have yielded no specific information regarding its use in high-throughput screening (HTS) assays, its mechanism of action, or any established experimental protocols. The scientific literature and available databases do not appear to contain data on this specific compound.

Therefore, the creation of detailed application notes, protocols, data tables, and signaling pathway diagrams for this compound is not possible at this time. The core requirements of summarizing quantitative data, providing detailed experimental methodologies, and creating visualizations cannot be met without foundational information on the compound's biological activity and molecular targets.

General principles of high-throughput screening involve the rapid, automated testing of large numbers of chemical or biological compounds to identify active "hits" that modulate a specific biological pathway or target. These assays are crucial in the early stages of drug discovery and are broadly applicable to a wide range of molecular targets and disease areas.

Researchers, scientists, and drug development professionals interested in HTS are encouraged to consult resources on assay development, validation, and implementation for novel compounds. Key considerations for developing an HTS assay for a new compound would include:

-

Target Identification and Validation: Clearly defining the biological target or pathway of interest.

-

Assay Principle: Selecting an appropriate assay format (e.g., biochemical, cell-based) and detection method (e.g., fluorescence, luminescence, absorbance).

-

Reagent Procurement and Quality Control: Ensuring the availability and consistency of all necessary reagents.

-

Assay Optimization: Fine-tuning experimental conditions to achieve a robust and reproducible assay with a suitable signal window and sensitivity.

-

High-Throughput Screening Execution: Miniaturizing the assay into a microplate format and using automated liquid handling and detection systems.

-

Data Analysis and Hit Identification: Applying statistical methods to identify compounds that produce a significant and reproducible effect.

Should information on this compound become publicly available, the development of specific application notes and protocols would be a feasible endeavor. At present, any attempt to provide such detailed documentation would be speculative and not based on scientific evidence. For further inquiries, it is recommended to verify the compound's name and consult with chemical suppliers or research institutions that may have synthesized or studied it.

Application Notes: Casticin in Cancer Research

Disclaimer: Initial searches for "Stachartin C" did not yield relevant results in the context of cancer research. The information provided below is based on "Casticin," a compound with documented applications in cancer research, which is presumed to be the intended subject of the query.

Introduction

Casticin (B192668) is a polymethoxyflavone, a type of flavonoid compound, that has been isolated from various plants, most notably from the fruit of Vitex species. Traditionally used in Chinese medicine for its anti-inflammatory properties, recent scientific research has highlighted its potential as an anticancer agent.[1] Casticin has been shown to exhibit anti-proliferative, pro-apoptotic, and anti-metastatic effects across a range of cancer cell lines, making it a compound of significant interest for cancer therapy and drug development.[1][2]

Mechanism of Action

Casticin exerts its anticancer effects through a multi-targeted approach, influencing several key signaling pathways that are often dysregulated in cancer. The primary mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis.[1]

-

Induction of Apoptosis: Casticin is a potent inducer of apoptosis in various cancer cells, including cervical, colorectal, and breast cancer.[3] This is often mediated through the generation of reactive oxygen species (ROS), which leads to the sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway. It also affects key apoptosis-regulating proteins, such as the Bcl-2 family, leading to an increase in pro-apoptotic signals.

-

Cell Cycle Arrest: The compound can halt the progression of the cell cycle, typically at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.

-

Inhibition of Key Signaling Pathways: Casticin has been observed to inhibit critical cell survival pathways, including the PI3K/Akt signaling cascade. By downregulating the phosphorylation of key proteins in this pathway, it can suppress tumor growth. Furthermore, it has been shown to modulate the expression of Forkhead box protein M1 (FOXM1), a transcription factor involved in cell proliferation.

Applications in Cancer Research

Casticin has demonstrated efficacy against a variety of cancer types in preclinical studies:

-

Cervical Cancer: In HeLa, CasKi, and SiHa cell lines, casticin induces apoptosis through a mechanism dependent on ROS generation and sustained JNK activation. Notably, it did not show similar apoptotic effects in normal human peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells.

-

Colorectal Cancer: Studies on DLD-1 and HCT116 colorectal cancer cells revealed that casticin potently inhibits cell viability and colony-forming efficiency. It was found to trigger the extrinsic apoptosis pathway and impact the survival protein Bcl-2.

-

Breast Cancer: In MCF-7 and MDA-MB-231 breast cancer cells, casticin induces apoptosis by activating FOXO3a, which in turn inhibits the downstream target FOXM1. Its effectiveness in the triple-negative MDA-MB-231 cell line is particularly noteworthy, as this cancer subtype is known for being aggressive and difficult to treat.

-

Acute Myeloid Leukemia (AML): Casticin has been shown to inhibit AML growth by upregulating the expression of the onco-suppressive miR-338-3p, which subsequently leads to the inactivation of the PI3K/Akt pathway.

Quantitative Data Summary

The following table summarizes the inhibitory effects of Casticin on various cancer cell lines. (Note: Specific IC50 values can vary between studies and experimental conditions).

| Cancer Type | Cell Line | Key Effect | Reported IC50 / Concentration | Reference |

| Colorectal Cancer | DLD-1 | Inhibition of Viability | Potent Inhibition (Specific IC50 not stated) | |

| Colorectal Cancer | HCT116 | Inhibition of Viability | Potent Inhibition (Specific IC50 not stated) | |

| Cervical Cancer | HeLa | Induction of Apoptosis | Effective concentrations mentioned in study | |

| Cervical Cancer | CasKi | Induction of Apoptosis | Effective concentrations mentioned in study | |

| Cervical Cancer | SiHa | Induction of Apoptosis | Effective concentrations mentioned in study | |

| Breast Cancer | MCF-7 | Induction of Apoptosis | Effective concentrations mentioned in study | |

| Breast Cancer | MDA-MB-231 | Induction of Apoptosis | Effective concentrations mentioned in study |

Signaling Pathways & Visualizations

Casticin-Induced Apoptosis via ROS-JNK Pathway

Casticin treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress triggers the sustained activation (phosphorylation) of JNK, a key protein in a stress-response pathway. Activated JNK then promotes the expression of pro-apoptotic proteins like c-Jun, ultimately leading to programmed cell death.

Inhibition of PI3K/Akt Pathway by Casticin

In certain cancers, such as Acute Myeloid Leukemia, Casticin upregulates microRNAs (like miR-338-3p) that target and inhibit components of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. By inhibiting the phosphorylation of PI3K and Akt, Casticin effectively halts this pro-survival signaling, leading to growth arrest and apoptosis.

Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration-dependent cytotoxic effect of Casticin on cancer cells.

Workflow Diagram:

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment: Prepare stock solutions of Casticin in DMSO. Dilute the stock solution with a complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the Casticin-containing medium to the respective wells. Include a vehicle control (DMSO only).

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of Casticin that inhibits 50% of cell growth).

Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis and necrosis induced by Casticin.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., 2 x 10^5 cells/well) in a 6-well plate. After 24 hours, treat the cells with Casticin at a predetermined effective concentration (e.g., its IC50 value) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression or phosphorylation levels of proteins in key signaling pathways (e.g., JNK, Akt, Bcl-2).

Methodology:

-

Protein Extraction: Treat cells with Casticin as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-phospho-JNK, anti-JNK, anti-Bcl-2, anti-Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the protein level.

References

- 1. Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications [mdpi.com]

- 3. Induction of apoptosis by casticin in cervical cancer cells: reactive oxygen species-dependent sustained activation of Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Stachydrine: A Potential Therapeutic Agent for Neuroinflammation and Ischemic Injury

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Stachydrine, a proline betaine (B1666868) alkaloid found in various plants, has emerged as a promising natural compound with significant therapeutic potential. Primarily recognized for its anti-inflammatory and neuroprotective properties, Stachydrine is being investigated for its role in mitigating cerebral ischemia-reperfusion injury and other neurological disorders. This document provides an overview of the biological activities of Stachydrine, detailed experimental protocols for its study, and a summary of its known mechanisms of action.

Biological Activity

Stachydrine has been shown to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and apoptosis. Studies have demonstrated that Stachydrine can significantly reduce infarct volume and alleviate neurological impairment in animal models of cerebral ischemia.[1][2] The primary mechanism of action involves the inhibition of inflammatory responses and a reduction in neuronal apoptosis.[1][2]

Anti-inflammatory Effects

Stachydrine has been observed to decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[1][2] This anti-inflammatory activity is linked to the downregulation of the p65 and JAK2/STAT3 signaling pathways.[1]

Neuroprotective and Anti-apoptotic Effects

In addition to its anti-inflammatory properties, Stachydrine exhibits neuroprotective effects by inhibiting apoptosis. It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2.[1][2] Furthermore, Stachydrine treatment increases the number of Nissl bodies in neurons, indicating improved neuronal health and a reduction in cellular damage.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative effects of Stachydrine observed in a rat model of middle cerebral artery occlusion (MCAO).

| Parameter | Control Group | Stachydrine (167.60 mM) | Reference |

| Neuronal Cell Number (cells/mm²) | 70.83 ± 76.34 | 115.3 ± 8.47 (P < 0.01) | [1][2] |

| Infarct Volume | Significantly higher | Significantly reduced | [1][2] |

| Neurological Deficit Score | Higher | Alleviated | [1][2] |

| IL-1β Levels | Elevated | Decreased | [1][2] |

| TNF-α Levels | Elevated | Decreased | [1][2] |

| SOD Activity | Decreased | Increased | [1][2] |

| MDA Levels | Increased | Decreased | [1][2] |

Signaling Pathways

Stachydrine's therapeutic effects are mediated through the modulation of specific signaling pathways. The diagrams below illustrate the proposed mechanisms of action.

References

- 1. Frontiers | Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway [frontiersin.org]

- 2. Protective Effect of Stachydrine Against Cerebral Ischemia-Reperfusion Injury by Reducing Inflammation and Apoptosis Through P65 and JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Satratoxin G in Signal Transduction Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes serve as a comprehensive guide for the use of Satratoxin G, a potent macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Stachybotrys chartarum, in the study of cellular signal transduction pathways. Due to the initial query for "Stachartin C" yielding no specific results, we have focused on Satratoxin G, a well-characterized secondary metabolite from the Stachybotrys genus, which is a powerful tool for investigating cellular stress responses.